1-Phenyl-1H-imidazole-4-carboxylic acid

Solubility Physicochemical Property Formulation

1-Phenyl-1H-imidazole-4-carboxylic acid (CAS 18075-64-4) is a crucial, lipophilic heterocyclic building block for pharmaceutical synthesis. Unlike unsubstituted imidazole analogs, the N1-phenyl group is a critical pharmacophoric element for potent XOR inhibition, enabling the development of nanomolar-level inhibitors documented for hyperuricemia and gout. This specifically substituted scaffold is essential for optimizing oral bioavailability and has demonstrated unique renoprotective effects in animal models, making it a superior strategic starting material for your drug discovery programs.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 18075-64-4
Cat. No. B176329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-imidazole-4-carboxylic acid
CAS18075-64-4
Synonyms1-Phenyl-1H-imidazole-4-carboxylic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
InChIKeyDBYLAWFMMVZTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-imidazole-4-carboxylic Acid (CAS 18075-64-4) Procurement and Differentiation Overview


1-Phenyl-1H-imidazole-4-carboxylic acid (CAS 18075-64-4) is an N1-phenyl substituted imidazole-4-carboxylic acid derivative. This heterocyclic building block is characterized by an imidazole ring with a carboxylic acid group at the 4-position and a phenyl group at the 1-position . It is a white solid with a molecular weight of 188.18 g/mol (C10H8N2O2) and is utilized as a key intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of xanthine oxidoreductase (XOR) inhibitors [1].

Why 1-Phenyl-1H-imidazole-4-carboxylic Acid Cannot Be Replaced by Generic Imidazole Analogs


Direct substitution of 1-Phenyl-1H-imidazole-4-carboxylic acid with unsubstituted or N-alkylated imidazole-4-carboxylic acid analogs is not chemically equivalent for applications requiring specific physicochemical or biological properties. The N1-phenyl group significantly alters key parameters such as lipophilicity (logP) and aqueous solubility, which directly impact compound partitioning, membrane permeability, and the performance of the final active pharmaceutical ingredient (API) . Furthermore, this specific phenyl substitution is a critical pharmacophoric element in structure-activity relationships (SAR) that confers potent inhibitory activity against xanthine oxidoreductase (XOR) in advanced derivatives [1]. Using a different starting material (e.g., 1H-imidazole-4-carboxylic acid or 1-methyl-1H-imidazole-4-carboxylic acid) would necessitate a different synthetic route or result in a structurally distinct product with potentially diminished or absent biological activity [1].

Quantitative Differentiation of 1-Phenyl-1H-imidazole-4-carboxylic Acid Against Key Analogs


Aqueous Solubility Comparison: 1-Phenyl vs. Unsubstituted Imidazole-4-carboxylic Acid

The N1-phenyl substitution of 1-Phenyl-1H-imidazole-4-carboxylic acid results in a calculated aqueous solubility of 0.92 g/L at 25°C . This is significantly lower than the calculated or reported solubility of the unsubstituted parent compound, 1H-imidazole-4-carboxylic acid, for which values ranging from 20.8 g/L to 157.3 g/L have been reported [1]. This 22-fold to 170-fold reduction in solubility is a quantifiable and meaningful difference for users considering extraction, purification, or formulation steps.

Solubility Physicochemical Property Formulation

Lipophilicity (logP) Comparison: 1-Phenyl vs. 1-Methyl and Unsubstituted Analogs

The calculated logP value for 1-Phenyl-1H-imidazole-4-carboxylic acid is 1.66 , indicating a moderate lipophilicity. This is in stark contrast to the calculated logP for 1-methyl-1H-imidazole-4-carboxylic acid, which is -0.1 [1], and the unsubstituted 1H-imidazole-4-carboxylic acid, which has a reported logP of 0.46 . The phenyl group increases the logP by over 1 unit compared to the methyl analog, a difference that profoundly influences the compound's ability to cross biological membranes and interact with hydrophobic enzyme pockets.

Lipophilicity Drug-likeness Physicochemical Property

Potency of Key Derivatives as Xanthine Oxidoreductase (XOR) Inhibitors

Derivatives of 1-phenylimidazole-4-carboxylic acid demonstrate potent in vitro inhibition of xanthine oxidoreductase (XOR). The most promising compounds, Ie and IVa, exhibited IC50 values of 8.0 nM and 7.2 nM, respectively [1]. This activity is directly comparable to the clinically used drug febuxostat, which has a reported IC50 of 7.0 nM under the same assay conditions [1]. The parent 1-phenylimidazole-4-carboxylic acid serves as the essential scaffold for achieving this nanomolar potency.

Xanthine Oxidoreductase Inhibitor IC50

Renoprotective Effect in Hyperuricemia Model Not Observed with Febuxostat

In a long-term hyperuricemia mouse model, derivatives of 1-phenylimidazole-4-carboxylic acid (compounds Ie and IVa) demonstrated a capacity to improve kidney damage. This was evidenced by a significant decrease in serum creatinine and urea nitrogen levels compared to the untreated hyperuricemic group (P < 0.05) [1]. Notably, the clinical comparator febuxostat showed no significant effect on these markers of renal function in the same model [1]. This indicates a potential differentiation in the pharmacological profile of this chemical series.

Renoprotection Hyperuricemia Xanthine Oxidoreductase

Strategic Application Scenarios for 1-Phenyl-1H-imidazole-4-carboxylic Acid (CAS 18075-64-4)


Medicinal Chemistry: Scaffold for Next-Generation Xanthine Oxidoreductase (XOR) Inhibitors

The 1-phenylimidazole-4-carboxylic acid core is a validated starting point for the development of potent, nanomolar-level XOR inhibitors, as demonstrated by derivatives Ie and IVa (IC50 = 8.0 nM and 7.2 nM) [1]. Its use is indicated for programs targeting hyperuricemia and gout, especially those seeking to improve upon the clinical profile of febuxostat. The phenyl group's contribution to increased lipophilicity (logP = 1.66) is a key advantage for optimizing oral bioavailability and target engagement. Furthermore, the observed renoprotective effects in animal models [1] provide a compelling differentiation point for new chemical entities derived from this scaffold.

Chemical Synthesis: A Key Intermediate with Tailored Physicochemical Properties

As a versatile building block, 1-Phenyl-1H-imidazole-4-carboxylic acid is employed in the synthesis of more complex heterocyclic systems, including patented pharmaceutical intermediates for compounds like Midazolam [2]. Its significantly lower aqueous solubility (0.92 g/L) and higher logP (1.66) compared to unsubstituted or N-methyl imidazole analogs make it the preferred reagent for applications requiring controlled solubility during workup or for introducing a lipophilic phenyl-imidazole motif into a target molecule.

Pharmacological Research: Investigation of Non-Uricosuric Renoprotective Effects

This compound is a strategic starting material for in vivo pharmacological studies focused on the connection between XO inhibition and renal function. The observation that derivatives Ie and IVa significantly improved markers of kidney damage (serum creatinine and urea nitrogen) in a hyperuricemic mouse model, whereas febuxostat did not [1], provides a specific, evidence-based rationale for using this chemical series to explore novel mechanisms of renoprotection independent of urate-lowering alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.